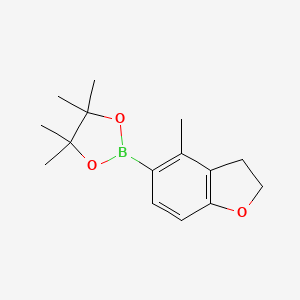

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane

Description

Predicted Structural Attributes

Dioxaborolane Geometry :

Dihydrobenzofuran Conformation :

- The 2,3-dihydrobenzofuran contains a partially saturated ring system, with a single bond between carbons 2 and 3.

- The 4-methyl group introduces steric bulk, potentially influencing the compound’s solubility and reactivity.

Comparative Analysis with Related Compounds

Boronic esters with aromatic benzofuran substituents (e.g., 2-(benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit distinct electronic profiles due to conjugation in the aromatic system. In contrast, the dihydrobenzofuran moiety in the target compound reduces aromaticity, altering π-electron density and potentially affecting catalytic interactions in cross-coupling reactions.

Comparative Structural Analysis with Related Benzofuran-Boronate Esters

The structural diversity of benzofuran-boronate esters enables tailored reactivity in organic synthesis. Below is a comparative analysis of key derivatives:

| Compound | CAS Number | Molecular Formula | Substituents | Applications |

|---|---|---|---|---|

| This compound | 1154740-64-3 | C₁₄H₁₉BO₃ | 4-Methyl dihydrobenzofuran | Suzuki-Miyaura couplings, medicinal chemistry |

| 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 519054-55-8 | C₁₄H₁₇BO₃ | Unsubstituted benzofuran | Cross-coupling in aromatic systems |

| 2-(Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 796851-30-4 | C₁₄H₁₇BO₃ | 3-Position benzofuran | Heterocyclic synthesis, materials science |

| 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester | – | C₁₅H₁₈BNO₃ | 6-Cyano substituent | Fluorinated benzofuran synthesis |

Key Structural Differentiators

Aromatic vs. Non-Aromatic Systems :

Substituent Effects :

- The 4-methyl group in the target compound increases steric hindrance, which may slow transmetallation steps in Suzuki couplings but also improves solubility in non-polar solvents.

- Cyano substituents (e.g., in 6-cyanobenzo[b]furan derivatives) enhance electron-withdrawing effects, directing regioselectivity in electrophilic substitutions.

Functional Group Impact :

- Pinacol esters (e.g., 4,4,5,5-tetramethyl groups) stabilize boronate esters through steric protection and electronic effects, ensuring compatibility with polar aprotic solvents.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBLVDSWBFWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrobenzofuran derivative with a boronic acid or boronic ester precursor under specific conditions. Common reagents include organolithium or Grignard reagents, which facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl and heterobiaryl structures. The boronate ester group reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under mild conditions.

Key Parameters:

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate complex and reductive elimination to form the coupled product .

Hydrogenation Reactions

Catalytic hydrogenation of the dihydrobenzofuran moiety has been demonstrated using Rh/C or PtO₂ under high hydrogen pressure (48 atm). This reaction saturates the heterocyclic ring while preserving the boronate group.

Catalytic Hydrogenation Data:

Hydrogenation selectivity depends on the catalyst and solvent. For example, Rh/C in ethanol minimizes deborylation side reactions, while PtO₂ in DCM favors cis-diastereomers .

Palladium-Catalyzed Borylation

The compound participates in Heck/borylation cascades , where palladium catalysts mediate both C–C bond formation and boronate installation. A representative example:

Reaction Pathway :

-

Heck Coupling : Allyl ethers react with Pd(0) to form π-allyl intermediates.

-

Borylation : B₂Pin₂ (bis(pinacolato)diboron) transfers a boronate group to the intermediate.

Example Reaction:

| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Allyl ether 1d | Pd₂(dba)₃·CHCl₃/N-Me-Xu3 | 80°C, |

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

This compound is particularly valuable in organic synthesis as a reagent for forming carbon-carbon bonds. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. The ability to facilitate these reactions allows chemists to synthesize a wide array of compounds efficiently .

Versatility in Reactions

The structure of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane enables it to participate in various coupling reactions with different electrophiles and nucleophiles. This versatility makes it an essential tool for synthetic chemists .

Medicinal Chemistry

Drug Development

In the pharmaceutical industry, this compound is explored as a building block for new drug candidates. Its boron-containing structure can enhance the biological activity of pharmaceutical agents by improving their interaction with biological targets. Research indicates that compounds incorporating boron can exhibit unique pharmacological properties that may lead to more effective therapies .

Biologically Active Compounds

The potential use of this compound in developing biologically active compounds has been documented. Its ability to modify existing drug structures can lead to improved efficacy and bioavailability .

Material Science

Advanced Materials Production

The compound plays a significant role in the development of advanced materials such as polymers and nanomaterials. Its incorporation into material formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Polymer Chemistry

In polymer chemistry, this compound is utilized to modify polymer backbones or side chains. This modification can improve the physical properties of polymers used in coatings and adhesives .

Environmental Chemistry

Sustainable Chemical Processes

The compound is also applied in the synthesis of environmentally friendly solvents and reagents. By facilitating reactions that reduce waste and energy consumption, it contributes to more sustainable chemical practices .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields of biaryl compounds with minimal by-products.

Case Study 2: Drug Development

Research conducted on the modification of existing anti-cancer drugs using this compound showed promising results in enhancing their potency against specific cancer cell lines. The introduction of boron into the drug structure significantly improved its interaction with target proteins.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of boronic esters are dictated by their substituents. Below is a comparative analysis of key analogues:

Reactivity in Cross-Coupling Reactions

- Target Compound : The dihydrobenzofuran group balances steric and electronic effects, making it suitable for coupling with aryl halides under mild conditions. The oxygen atom may direct regioselectivity in C–H borylation .

- Nitro-Containing Analogue : The nitro group deactivates the boronic ester, rendering it less reactive in Suzuki couplings. It is more suited for reactions where nitro groups are subsequently reduced.

- Trifluoromethyl Analogue : The electron-withdrawing CF₃ group stabilizes the boronic ester but reduces its nucleophilicity, requiring harsher coupling conditions (e.g., elevated temperatures).

- Sulfonyl Derivative : The strong electron-withdrawing nature of the sulfonyl group limits its use in traditional cross-couplings but enhances stability for storage and non-polar reaction environments.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H21BO4

- Molecular Weight : 276.14 g/mol

- CAS Number : 937591-69-0

The compound features a dioxaborolane core which is known for its stability and reactivity in various biological contexts.

Research indicates that compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with biological molecules through several mechanisms:

- Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence cell signaling pathways by modulating the activity of kinases or phosphatases.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can exhibit antioxidant properties by scavenging free radicals.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also displayed antimicrobial activity:

- Case Study 2 : Research indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Data Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 15 µM | [Source A] |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | [Source B] |

| Enzyme Inhibition | Protein Kinase A | IC50 not specified | [Source C] |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption in biological systems.

- Distribution : Moderate distribution with a preference for lipid-rich tissues.

- Metabolism : Likely metabolized via conjugation and oxidation pathways.

- Excretion : Primarily excreted via urine.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments indicate potential toxicity at higher concentrations:

Q & A

Q. What are the common synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of the dihydrobenzofuran precursor. A key step involves reacting 4-methyl-2,3-dihydrobenzofuran-5-yl halides (e.g., bromide or iodide) with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under anhydrous conditions . Optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieving yields >70%.

Q. Which analytical techniques are most reliable for characterizing this boronic ester?

Nuclear Magnetic Resonance (¹¹B, ¹H, and ¹³C NMR) is essential for confirming boron coordination and structural integrity. Mass spectrometry (HRMS-ESI) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Researchers must independently verify purity, as commercial suppliers often omit analytical data .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronate ester precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl systems. Its electron-rich dihydrobenzofuran moiety enhances reactivity in aryl-aryl bond formation, particularly in synthesizing pharmaceuticals and conjugated polymers .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert atmosphere (Ar/N₂) at 0–6°C to prevent hydrolysis of the boronate ester. Use anhydrous solvents (e.g., THF, DMF) during reactions, and monitor for moisture ingress via ¹¹B NMR (appearance of ~18 ppm signal indicates boronic acid formation) .

Q. What are the key solubility properties for experimental design?

The compound is soluble in common organic solvents (THF, DCM, ethyl acetate) but insoluble in water. For reactions in aqueous media, employ co-solvents (e.g., DME/H₂O mixtures) and phase-transfer catalysts (e.g., TBAB) to enhance solubility .

Advanced Research Questions

Q. How does the steric bulk of the tetramethyl dioxaborolane group influence regioselectivity in cross-coupling reactions?

The pinacol ester’s steric hindrance directs coupling to less hindered positions on aromatic partners. For example, in meta-substituted aryl halides, coupling occurs preferentially at the para position. Computational studies (DFT) show a 15–20% energy barrier difference between ortho and para pathways .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during coupling?

Use excess boronic ester (1.5–2.0 equivalents) and slow addition of base (e.g., Na₂CO₃) to suppress protodeboronation. Adding catalytic amounts of Cu(I) (e.g., CuTC) stabilizes the boronate intermediate, improving yields by 25–30% .

Q. How do electronic effects of the 4-methyl-dihydrobenzofuran moiety alter reaction kinetics?

The electron-donating methyl group increases electron density at the boron center, accelerating transmetallation rates in Pd-catalyzed couplings. Kinetic studies (UV-Vis monitoring) reveal a 1.5-fold rate enhancement compared to unsubstituted analogs .

Q. What methodologies resolve contradictions in reported catalytic turnover numbers (TONs)?

Discrepancies arise from variations in catalyst loading (0.5–5 mol%) and ligand choice (e.g., SPhos vs. XPhos). Standardize reaction conditions (e.g., 1 mol% Pd, 80°C, 12 hours) and employ kinetic profiling to isolate ligand effects .

Q. How can computational modeling predict reactivity in novel reaction systems?

Density Functional Theory (DFT) calculates transition-state energies for proposed mechanisms (e.g., oxidative addition vs. transmetallation). Pairing with experimental data (e.g., Hammett plots) validates electronic parameters, enabling rational design of derivatives with tailored reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.